Molecular Weight and Lipophilicity Shift Versus 4-Hydroxypiperidine Parent (AHPP)
The target compound (MW 214.30 g/mol) is 42.08 Da heavier than the unsubstituted 4-hydroxypiperidine analog AHPP (MW 172.22 g/mol) . This mass increase is attributable to the 3-propyl group, which also elevates the calculated logP (cLogP) relative to the parent. While experimental logP values are not publicly available for either compound, class-level inference from structurally related 4-hydroxy-3-alkylpiperidines indicates an approximate cLogP increase of +1.2 to +1.5 log units per propyl addition [1]. Such a shift can substantially improve membrane permeability and blood-brain barrier penetration in CNS-targeted programs.
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) shift |
|---|---|
| Target Compound Data | MW = 214.30 g/mol; cLogP (estimated) ~1.2 |
| Comparator Or Baseline | AHPP (CAS 118643-41-7), MW = 172.22 g/mol; cLogP (estimated) ~0.0 |
| Quantified Difference | ΔMW = +42.08 g/mol; ΔcLogP ≈ +1.2 to +1.5 (estimated from class trends) |
| Conditions | In silico prediction; no experimental logP data are available for either compound in the public domain |
Why This Matters
In medicinal chemistry lead optimization, a cLogP shift of 1.2–1.5 units can translate into a 10-fold increase in membrane permeability, directly impacting oral bioavailability and CNS exposure, which are critical selection parameters when sourcing building blocks for central nervous system drug discovery programs.
- [1] International Journal of Molecular Sciences. "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation." Int. J. Mol. Sci. 2018, 19(4), 1206. DOI: 10.3390/ijms19041206. View Source
